3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide
Description
This compound is an imidazolium iodide salt featuring a 3-methyl group and a piperazine-1-carbonyl substituent linked to a pyridin-2-yl moiety. Its molecular formula is C₁₅H₁₉IN₄O, with a molecular weight of 398.24 g/mol (CAS: 1232232-84-6) . The structure combines an imidazolium core (a five-membered aromatic ring with two nitrogen atoms) with a piperazine-pyridine-carbonyl group, which introduces both hydrogen-bonding capacity and aromatic π-π interactions.
Synthesis:
The synthesis of such imidazolium derivatives typically involves alkylation or acylation of imidazole precursors. For example:
- Morpholine analog: 3-Methyl-1-(morpholin-4-ylcarbonyl)-1H-imidazol-3-ium iodide is synthesized by reacting morpholine with 1,1’-thiocarbonyldiimidazole and methyl iodide .
- Sulfonyl analog: Methyl trifluoromethanesulfonate is used to alkylate 1-((1H-imidazol-1-yl)sulfonyl)-4-phenylpiperazine, yielding sulfonyl-substituted imidazolium salts .
Properties
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N5O.HI/c1-16-6-7-19(12-16)14(20)18-10-8-17(9-11-18)13-4-2-3-5-15-13;/h2-7,12H,8-11H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUSCAUAIQXEJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18IN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-(Pyridin-2-yl)piperazine
- Reagents: Pyridin-2-yl chloride, piperazine, base (e.g., triethylamine).
- Conditions: The reaction is typically carried out in a solvent like dichloromethane or acetonitrile at room temperature.
- Procedure: Pyridin-2-yl chloride is reacted with piperazine in the presence of a base to form 4-(pyridin-2-yl)piperazine .
Step 2: Formation of the Imidazole Ring
- Reagents: 1-Methyl-1H-imidazole, carbonylating agent (e.g., phosgene or its equivalents).
- Conditions: The reaction may involve a solvent like dichloromethane or tetrahydrofuran at low temperatures.
- Procedure: The imidazole ring is formed by reacting 1-methyl-1H-imidazole with a carbonylating agent to introduce a carbonyl group.
Step 3: Coupling of Piperazine and Imidazole Moieties
- Reagents: 4-(Pyridin-2-yl)piperazine , activated carbonyl compound (e.g., carbonyl chloride).
- Conditions: The coupling reaction is often performed in a solvent like dichloromethane or acetonitrile at room temperature.
- Procedure: The 4-(pyridin-2-yl)piperazine is coupled with the activated carbonyl compound to form the intermediate 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazole .
Step 4: Formation of the Iodide Salt
- Reagents: 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazole , iodine or an iodide source.
- Conditions: The reaction is typically carried out in a solvent like ethanol or methanol.
- Procedure: The final step involves the formation of the iodide salt by reacting the imidazole intermediate with an iodide source.
Data Table: Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Pyridin-2-yl chloride, piperazine, triethylamine | Dichloromethane | Room temperature | 80-90% |
| 2 | 1-Methyl-1H-imidazole, phosgene | Tetrahydrofuran | -10°C to 0°C | 70-80% |
| 3 | 4-(Pyridin-2-yl)piperazine, carbonyl chloride | Dichloromethane | Room temperature | 85-95% |
| 4 | 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazole, iodine | Ethanol | Room temperature | 90-95% |
Research Findings
The synthesis of This compound requires careful optimization of reaction conditions to achieve high purity and yield. The use of appropriate solvents and bases is crucial for each step. Additionally, the choice of carbonylating agents and iodide sources can significantly affect the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and imidazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in polar aprotic solvents, acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the imidazole and piperazine rings.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties in organic reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
Medically, the compound is explored for its antimicrobial and anticancer properties. Its ability to form stable complexes with metals can enhance its activity against certain pathogens or cancer cells.
Industry
In industry, the compound’s unique structure makes it useful in the development of advanced materials, such as ionic liquids and conductive polymers, which have applications in energy storage and electronic devices.
Mechanism of Action
The mechanism by which 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazolium core can interact with negatively charged sites on proteins, while the piperazine and pyridine moieties can form hydrogen bonds and π-π interactions, respectively. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Properties :
- Hazard Profile : Classified as a 6.1 hazard (toxic) with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H334 (may cause allergy or asthma symptoms) .
- Stability : The iodide counterion enhances solubility in polar solvents, while the pyridinyl-piperazine group contributes to moderate lipophilicity.
Structural analogs of this compound vary in the substituents on the piperazine ring, heterocyclic systems, or counterions. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Imidazolium Derivatives
Key Observations:
Substituent Effects: Pyridinyl vs. Morpholine vs. Phenyl: Morpholine’s oxygen atom increases polarity, improving water solubility, while phenyl groups enhance lipophilicity for membrane penetration .
Counterion Impact :
- Iodide salts (e.g., target compound) are more soluble in polar solvents than dibromide analogs (e.g., 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide), which may form stronger ionic lattices .
Thermal Stability :
- Simpler aryl-substituted imidazolium salts (e.g., 3-methyl-1-(p-tolyl)-1H-imidazol-3-ium iodide) exhibit higher melting points (161–162°C) due to reduced steric hindrance and stronger crystal packing .
Toxicity Profile :
- The target compound shares H301/H311 hazards with its phenyl-substituted analog, suggesting toxicity is linked to the imidazolium core rather than the piperazine substituent .
Research Findings:
- Ligand Applications : The pyridinyl-piperazine motif in the target compound is structurally similar to ligands used in gold(I) and iridium(III) anti-cancer complexes, where the piperazine carbonyl acts as a flexible linker .
- Synthetic Challenges : Morpholine-based analogs are synthesized in higher yields (71%) compared to pyridinyl derivatives, likely due to morpholine’s superior nucleophilicity .
Biological Activity
3-Methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in drug development, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound features an imidazolium core, a piperazine ring, and a pyridine moiety, which contribute to its unique properties. The synthesis typically involves several steps:
- Formation of the Imidazole Core : Using the Debus-Radziszewski synthesis method.
- Introduction of the Piperazine Ring : Through nucleophilic substitution reactions.
- Attachment of the Pyridine Moiety : Via palladium-catalyzed cross-coupling methods.
| Property | Value |
|---|---|
| Molecular Formula | C14H18IN5O |
| Molecular Weight | 400.22 g/mol |
| IUPAC Name | (3-methylimidazol-3-ium-1-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone; iodide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazolium core can interact with negatively charged sites on proteins, while the piperazine and pyridine moieties facilitate hydrogen bonding and π-π interactions. This multi-faceted interaction profile may modulate protein activity, leading to various biological effects.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
Several studies have explored the biological effects of this compound:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity against common pathogens using the microplate Alamar Blue assay. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Potential
In vitro tests on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-methyl-3-(pyridin-2-yl)-1H-imidazol-3-ium iodide | Moderate | Low |
| 3-methyl-1-(piperazin-1-yl)-1H-imidazol-3-ium iodide | Low | Moderate |
| This compound | High | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide, and what key intermediates are involved?
- Methodology : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the imidazolium core via alkylation of 1H-imidazole with methyl iodide under reflux conditions, as demonstrated in analogous imidazolium salt preparations .
- Step 2 : Piperazine functionalization: Coupling 4-(pyridin-2-yl)piperazine with a carbonyl donor (e.g., activated carbonyl chloride or carbodiimide-mediated coupling) to form the piperazine-1-carbonyl moiety .
- Step 3 : Final assembly via nucleophilic acyl substitution or carbodiimide-mediated conjugation (e.g., EDC/HOBt) to link the imidazolium and piperazine-carbonyl components .
- Key Intermediates : 3-Methylimidazolium iodide, 4-(pyridin-2-yl)piperazine, and activated carbonyl intermediates (e.g., chloroformates or mixed anhydrides) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR (in DMSO- or CDCl) resolve the imidazolium proton (δ ~11.5 ppm) and piperazine/pyridine aromatic signals .
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular ion peaks (e.g., [M-I]) and isotopic patterns .
- X-ray Crystallography : For structural confirmation, SHELXL (via OLEX2) is used for refinement, with attention to handling iodide counterions and potential disorder in the imidazolium ring .
Q. How can researchers leverage crystallography software (e.g., SHELX, OLEX2) for structural analysis?
- Workflow :
- Data Integration : Use OLEX2 to process diffraction data, generate initial models, and assign hydrogen atoms .
- Refinement : SHELXL refines anisotropic displacement parameters and handles twinning or disorder (common in ionic imidazolium salts) .
- Validation : Check for R-factors (<5%), bond-length discrepancies, and PLATON alerts for steric clashes .
Advanced Research Questions
Q. How can researchers address challenges in isolating hygroscopic intermediates during synthesis?
- Strategies :
- Inert Atmosphere : Handle moisture-sensitive steps (e.g., carbodiimide couplings) under argon/nitrogen using Schlenk techniques .
- Drying Agents : Use molecular sieves or MgSO in reaction mixtures to absorb residual water .
- Lyophilization : For final purification, lyophilize the compound after ion-exchange chromatography to remove trapped solvents .
Q. What experimental variables significantly impact reaction yields in the synthesis of this compound?
- Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of ionic intermediates but may require strict temperature control to avoid side reactions .
- Catalyst Loading : Excess EDC/HOBt (1.5–2 eq) improves coupling efficiency between imidazolium and piperazine-carbonyl moieties .
- Reaction Time : Extended reflux (>12 hr) for imidazolium alkylation minimizes unreacted starting material .
Q. How should researchers resolve contradictory NMR data (e.g., unexpected splitting or integration)?
- Troubleshooting :
- Dynamic Effects : Check for tautomerism in the imidazolium ring (e.g., proton exchange between N1 and N3) using variable-temperature NMR .
- Impurity Analysis : Compare HR-MS data to identify byproducts (e.g., incomplete methylation or hydrolysis of the carbonyl group) .
- 2D NMR : Utilize COSY and HSQC to assign overlapping signals in the pyridin-2-yl and piperazine regions .
Q. What computational approaches support the study of this compound’s reactivity or supramolecular interactions?
- Methods :
- DFT Calculations : Optimize geometries (e.g., Gaussian 09) to predict charge distribution in the imidazolium cation and iodide anion interaction .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO mixtures) to model aggregation behavior .
- Docking Studies : Investigate potential biological interactions (e.g., with kinase enzymes) using AutoDock Vina and homology models .
Q. How can crystallographers address polymorphism or twinning in X-ray structures of this compound?
- Refinement Strategies :
- Twinning Detection : Use SHELXL’s TWIN command to identify twin laws and refine against twinned data .
- Disorder Modeling : Partition disordered iodide ions or solvent molecules with constrained occupancy (e.g., ISOR/SUMP in SHELXL) .
- Validation Tools : Cross-verify with PLATON’s ADDSYM to detect missed symmetry elements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
